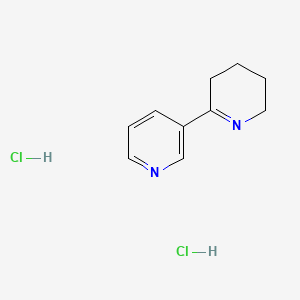3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride
CAS No.: 133381-79-0
Cat. No.: VC5948456
Molecular Formula: C10H14Cl2N2
Molecular Weight: 233.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 133381-79-0 |
|---|---|
| Molecular Formula | C10H14Cl2N2 |
| Molecular Weight | 233.14 |
| IUPAC Name | 3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H |
| Standard InChI Key | UEHIGJFEINFTBA-UHFFFAOYSA-N |
| SMILES | C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine dihydrochloride (C₁₀H₁₄Cl₂N₂) consists of a bicyclic system featuring a pyridine ring linked to a partially hydrogenated tetrahydropyridine moiety. The IUPAC name, 1,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride, reflects its dual aromatic and non-aromatic regions (Figure 1) . The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological contexts .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄Cl₂N₂ |
| Molecular Weight | 233.14 g/mol |
| CAS Registry | 133381-79-0 |
| InChI Code | InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-6,8,12H,1-2,7H2;2*1H |
| Salt Form | Dihydrochloride |
| Purity | ≥95% (Technical Grade) |
Synthesis and Structural Elucidation
Synthetic Routes to Tetrahydropyridine Derivatives
While no explicit synthesis for 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride is documented, analogous THP syntheses provide actionable methodologies. Key strategies include:
Cyclization Reactions
Palladium-catalyzed cyclization-Heck reactions enable the formation of 3-methylene-THP derivatives from allenamides and aryl halides, achieving moderate to high yields (54–88%) . For example, Yan et al. demonstrated that allenamides react with aryl halides in dioxane at 80°C to yield structurally related THPs . Adapting this method with pyridine-containing substrates could generate the target compound.
Pictet-Spengler Methodology
The Pictet-Spengler reaction, employed in THP syntheses (e.g., compound 21 in Source ), involves condensing β-arylethylamines with carbonyl compounds under acidic conditions. This method could be modified using pyridine-derived amines to construct the target bicyclic system .
Phosphine-Catalyzed Annulation
Wang et al. reported enantioselective [4+2]-annulation between 1-azadienes and α-substituted allene ketones, producing THP derivatives with >97% enantiomeric excess . This approach offers a stereocontrolled pathway to the target molecule’s tetrahydropyridine core.
Physicochemical and Spectroscopic Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. Stability data suggest storage at room temperature (RT) under inert conditions, though hygroscopicity may necessitate desiccant use .
Spectroscopic Characterization
While experimental spectra are unpublished, analogous THPs display characteristic NMR and IR profiles:
-
¹H NMR: Signals for tetrahydropyridine protons (δ 1.5–2.5 ppm, multiplet) and pyridine aromatic protons (δ 7.0–8.5 ppm) .
-
IR: Stretching vibrations for C=N (≈1640 cm⁻¹) and N-H (≈3300 cm⁻¹) .
| Target | Mechanism | Potential Indication |
|---|---|---|
| COX-2 | Competitive inhibition | Inflammation |
| nAChR α4β2 | Allosteric modulation | Alzheimer’s disease |
| BCR-ABL kinase | ATP-binding site blockade | Chronic myeloid leukemia |
Challenges and Future Directions
Synthetic Optimization
Current THP syntheses face regioselectivity challenges during cyclization . Advanced catalysts (e.g., Rh(I) or Pd(0)) may improve yield and stereocontrol for the target compound .
Pharmacokinetic Profiling
No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist for this compound. Future studies should assess its metabolic stability and blood-brain barrier permeability.
Target Validation
High-throughput screening against kinase panels and inflammatory markers is essential to confirm hypothesized activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume